molecular formula C19H15N3O2 B5314916 4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B5314916
M. Wt: 317.3 g/mol
InChI Key: VUCCFHNDGHNHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic compound . It’s part of a group of compounds known as pyrazolo[3,4-b]pyridines, which are known to have two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . This technique provides detailed information about the atomic and molecular structure of a compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . These studies provide insights into the reaction mechanisms and the factors influencing the yield and purity of the synthesized compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . These properties include melting point, yield, and spectroscopic characteristics such as IR, NMR, and mass spectra .

Scientific Research Applications

Anticancer Properties

Pyrazolo[3,4-b]pyridin-6-one derivatives have demonstrated promising anticancer activity. For instance, compound I2 exhibited potent cytotoxicity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116, with IC50 values ranging from 2.99 to 5.72 μM. Notably, it also showed efficacy against adriamycin-resistant breast and hepatocarcinoma cells .

Anti-HIV and Antiviral Activities

Heterocycles containing the pyrazolo[3,4-b]pyridine scaffold have been explored for their antiviral properties. While specific studies on this compound are limited, related derivatives have shown anti-HIV and antiviral potential . Further research could uncover its efficacy against specific viral strains.

Cervical Carcinoma Research

Pyrrolo[3,4-b]pyridin-5-ones, structurally related to our compound, have been evaluated against cervical carcinoma cell lines (SiHa, HeLa, and CaSki). In vitro studies and pharmacophore modeling could shed light on their potential as anticancer agents .

Future Directions

The potential applications of similar compounds in drug discovery have been discussed . The pyrrolidine ring, a component of these compounds, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the pharmacological potential of these compounds and optimizing their synthesis for potential industrial applications.

properties

IUPAC Name

4-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-15-9-7-13(8-10-15)16-11-12-20-18-17(16)19(23)22(21-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCCFHNDGHNHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.